molecular formula C23H26N4O3 B1407587 1,3-Bis(1-benzyl-5-oxopyrrolidin-3-yl)urea CAS No. 1370593-69-3

1,3-Bis(1-benzyl-5-oxopyrrolidin-3-yl)urea

Cat. No.: B1407587
CAS No.: 1370593-69-3
M. Wt: 406.5 g/mol
InChI Key: YMYPKUCKPCGFSS-UHFFFAOYSA-N
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Description

“1,3-Bis(1-benzyl-5-oxopyrrolidin-3-yl)urea” is a chemical compound with the molecular formula C23H26N4O3 . It falls under the category of heterocyclic building blocks, specifically pyrrolidines . It is used for research purposes .

Scientific Research Applications

Organic Synthesis

  • Catalysis in Asymmetric Michael Addition : A urea derivative, similar to 1,3-Bis(1-benzyl-5-oxopyrrolidin-3-yl)urea, showed potent catalytic activity in the asymmetric Michael addition of thiols to β-nitrostyrenes, yielding high yields of up to 93% ee (Kawazoe et al., 2015).

Materials Science

  • Conducting Polymers from Low Oxidation Potential Monomers : A study highlighted the synthesis of conducting polymers using derivatives of bis(pyrrol-2-yl) arylenes, which could include compounds related to this compound. These materials exhibit low oxidation potentials and stability in conducting form (Sotzing et al., 1996).

Molecular Recognition and Interaction

  • Interaction with DNA : Certain urea compounds similar to the 1,3-bis variant have been studied for their interaction with calf-thymus DNA. These compounds show binding in an intercalative mode, with metal derivatives being more effective (Ajloo et al., 2015).
  • Supramolecular Complex Formation : Urea derivatives have been used to form highly stable supramolecular complexes with other molecules, showcasing their potential in chemical and biological recognition (Chetia & Iyer, 2006).

Structural and Conformational Studies

  • Study of Preferred Solution Conformation : N,N'-bis(tosylalkyl)ureas, structurally related to 1,3-bis ureas, have been analyzed for their solution conformation, revealing interesting intramolecular shielding phenomena (Tel & Engberts, 2010).

  • Formation of Oligomeric and Macrocyclic Ureas : Research has been conducted on the formation of cyclic trimers and tetramers from compounds related to 1,3-bis ureas, demonstrating their ability to adopt preferred folded conformations (Gube et al., 2012).

X-ray Crystallography and Tautomeric Transition

  • X-ray Analysis and Tautomeric Studies : The compound 3-amino-1{[bis(benzylsulfanyl)methylidene]amino}urea, structurally related to 1,3-bis ureas, was studied using X-ray crystallography to understand its tautomeric transitions (How et al., 2015).

Mechanism of Action

The mechanism of action of “1,3-Bis(1-benzyl-5-oxopyrrolidin-3-yl)urea” is not clear from the available data. It’s worth noting that the mechanism of action for a compound can depend on its intended use, which in this case is not specified .

Safety and Hazards

The safety and hazards associated with “1,3-Bis(1-benzyl-5-oxopyrrolidin-3-yl)urea” are not specified in the available data . It’s important to handle all chemical compounds with care and use appropriate personal protective equipment.

Future Directions

The future directions for “1,3-Bis(1-benzyl-5-oxopyrrolidin-3-yl)urea” are not clear from the available data. The compound’s potential uses could be explored further in various fields of research .

Properties

IUPAC Name

1,3-bis(1-benzyl-5-oxopyrrolidin-3-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3/c28-21-11-19(15-26(21)13-17-7-3-1-4-8-17)24-23(30)25-20-12-22(29)27(16-20)14-18-9-5-2-6-10-18/h1-10,19-20H,11-16H2,(H2,24,25,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMYPKUCKPCGFSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CC=C2)NC(=O)NC3CC(=O)N(C3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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